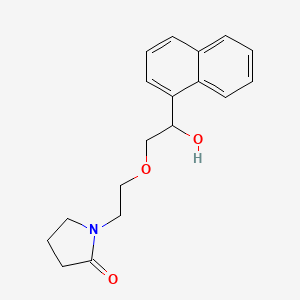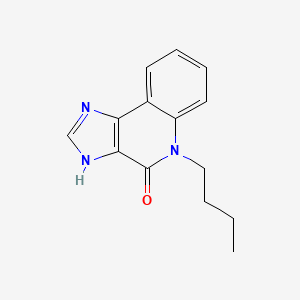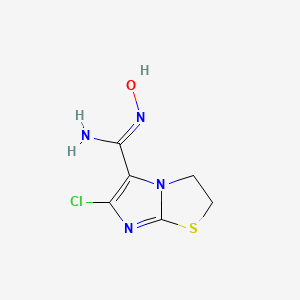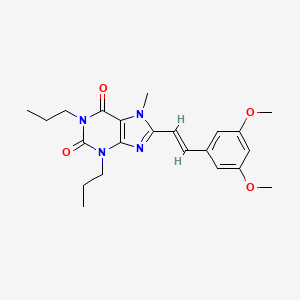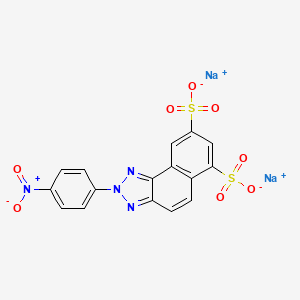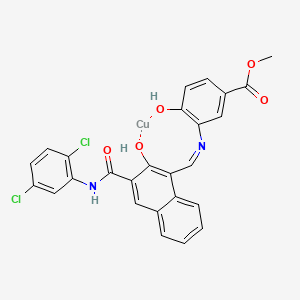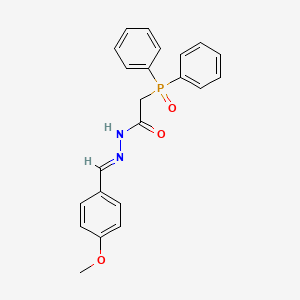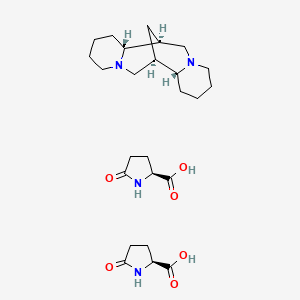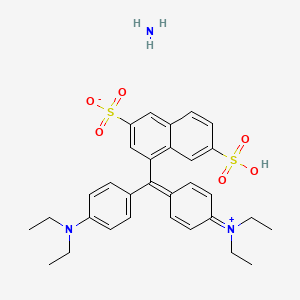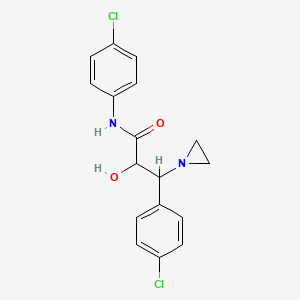
N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide is a synthetic organic compound characterized by the presence of aziridine, chlorophenyl, and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide typically involves the following steps:
Formation of Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via nucleophilic substitution reactions using chlorobenzene derivatives.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the aziridine ring, potentially opening it to form amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The aziridine ring’s reactivity could play a crucial role in its biological activity, allowing it to form covalent bonds with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
- N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridineacetamide
- N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinebutanamide
Uniqueness
N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the aziridine ring, in particular, sets it apart from other compounds, providing unique opportunities for chemical transformations and biological interactions.
Properties
CAS No. |
120978-28-1 |
|---|---|
Molecular Formula |
C17H16Cl2N2O2 |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
3-(aziridin-1-yl)-N,3-bis(4-chlorophenyl)-2-hydroxypropanamide |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-12-3-1-11(2-4-12)15(21-9-10-21)16(22)17(23)20-14-7-5-13(19)6-8-14/h1-8,15-16,22H,9-10H2,(H,20,23) |
InChI Key |
YXGSUYHPSDDEQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(C2=CC=C(C=C2)Cl)C(C(=O)NC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


